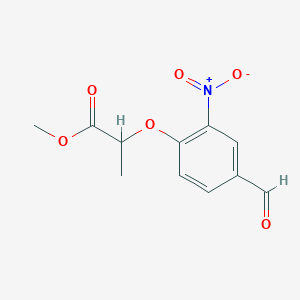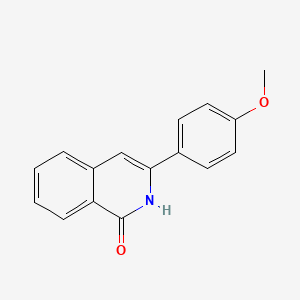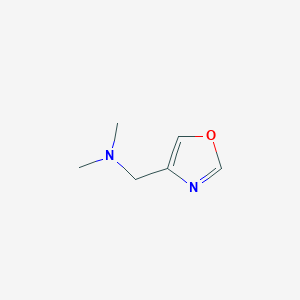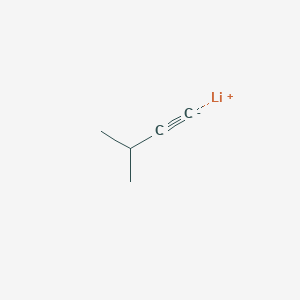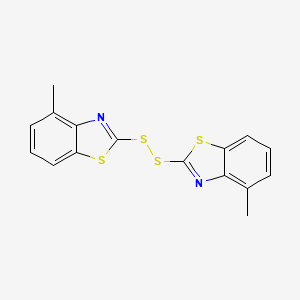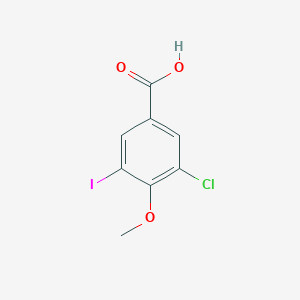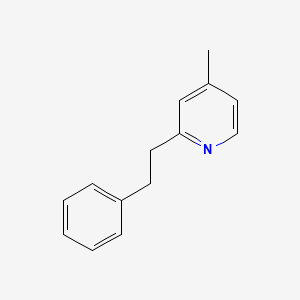
4-Methyl-2-phenethyl-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-phenethyl-pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring structure containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenethyl-pyridine can be achieved through several methods. One common approach involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst. This method also produces other methylpyridine isomers . Another method involves the α-methylation of substituted pyridines using a continuous flow setup with Raney® nickel as a catalyst and 1-propanol as the solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The continuous flow method is particularly advantageous for industrial applications due to its shorter reaction times, increased safety, and reduced waste .
化学反应分析
Types of Reactions
4-Methyl-2-phenethyl-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include pyridine N-oxides, hydrogenated pyridine derivatives, and various substituted pyridines.
科学研究应用
4-Methyl-2-phenethyl-pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Some derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.
作用机制
The mechanism of action of 4-Methyl-2-phenethyl-pyridine and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact mechanism can vary depending on the specific derivative and its target.
相似化合物的比较
Similar Compounds
2-Methylpyridine: Another methylpyridine isomer with similar chemical properties.
4-Methylpyridine: An isomer that is also used as a building block for various chemical syntheses.
Pyridinylimidazole: A compound with a pyridine ring that has applications in medicinal chemistry.
Uniqueness
4-Methyl-2-phenethyl-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenethyl group can enhance its interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C14H15N |
|---|---|
分子量 |
197.27 g/mol |
IUPAC 名称 |
4-methyl-2-(2-phenylethyl)pyridine |
InChI |
InChI=1S/C14H15N/c1-12-9-10-15-14(11-12)8-7-13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3 |
InChI 键 |
WXEJKPRRTYLMLN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)CCC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
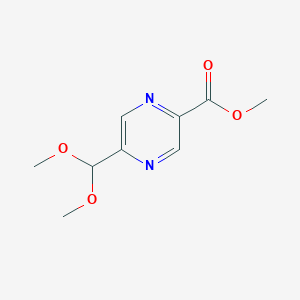
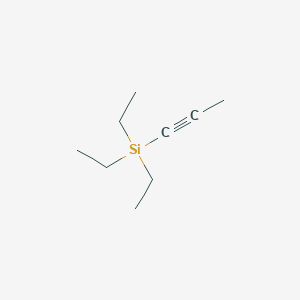
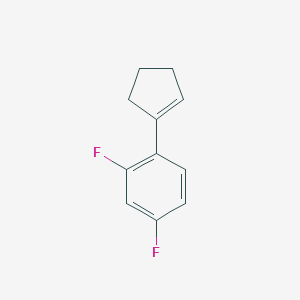
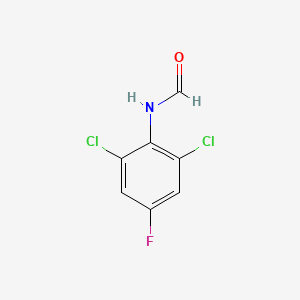
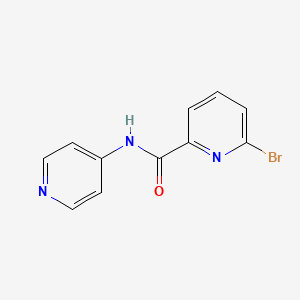
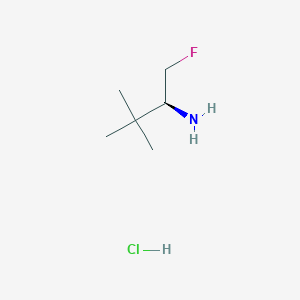
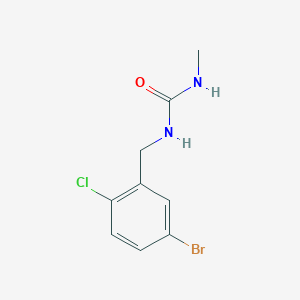
![Carbamic acid,n-[2-amino-5-ethyl-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8451987.png)
